molecular formula C23H19N3O7 B5227822 N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

Cat. No. B5227822
M. Wt: 449.4 g/mol
InChI Key: SJSZWHXPFMHQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is a synthetic compound used in scientific research for its potential applications in medicine. It is a member of the benzoxazole family of compounds, which have been studied for their various biological activities.

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide can induce apoptosis (programmed cell death) in cancer cells, and may also inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is its potential as a chemotherapeutic agent for cancer treatment. However, its effectiveness and safety in humans is not yet established, and further research is needed. Additionally, the synthesis of this compound is complex and may be difficult to reproduce in large quantities.

Future Directions

Future research on N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide could focus on optimizing its synthesis and studying its potential applications in other diseases, such as inflammatory disorders. Further studies could also investigate its mechanism of action and potential side effects, as well as its efficacy in combination with other chemotherapeutic agents.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 2-aminophenol to form 2-(3,4-dimethoxyphenyl)benzoxazole. This compound is then reacted with 4-nitrophenol and chloroacetic acid to produce the final product.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O7/c1-30-20-9-3-14(11-21(20)31-2)23-25-18-12-15(4-10-19(18)33-23)24-22(27)13-32-17-7-5-16(6-8-17)26(28)29/h3-12H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZWHXPFMHQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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